molecular formula C11H11N3O2S B15154846 Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B15154846
M. Wt: 249.29 g/mol
InChI Key: BTTAEALEVRXXGR-UHFFFAOYSA-N
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Description

Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, which may exhibit different biological activities and properties.

    Carbamate Derivatives: Compounds with carbamate functional groups but different heterocyclic rings, which may have varying applications and mechanisms of action.

List of Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamic acid ethyl ester

These compounds share structural similarities with this compound but may have different chemical and biological properties.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C11H11N3O2S/c1-7-3-5-8(6-4-7)9-13-14-10(17-9)12-11(15)16-2/h3-6H,1-2H3,(H,12,14,15)

InChI Key

BTTAEALEVRXXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OC

Origin of Product

United States

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